4-(Pentafluorosulfur)-DL-phenylalanine
Overview
Description
4-(Pentafluorosulfur)-DL-phenylalanine is a synthetic amino acid derivative characterized by the presence of a pentafluorosulfur (SF5) group attached to the phenyl ring of phenylalanine. This compound is of significant interest due to its unique chemical properties, which include high electronegativity and lipophilicity, making it a valuable tool in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the direct fluorination of nitro-substituted diaryl disulfides, leading to the formation of nitro-1-(pentafluorosulfur)benzenes . This reaction is conducted on an industrial scale, often involving tens of kilograms of starting material.
Industrial Production Methods: Industrial production of 4-(Pentafluorosulfur)-DL-phenylalanine may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Pentafluorosulfur)-DL-phenylalanine undergoes various chemical reactions, including:
Oxidation: The SF5 group is highly resistant to oxidation, maintaining its stability under strong oxidative conditions.
Reduction: The compound can undergo reductive amination, where the amino group is introduced through reduction.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted phenylalanine derivatives, where the SF5 group remains intact, providing unique physicochemical properties to the resulting compounds .
Scientific Research Applications
4-(Pentafluorosulfur)-DL-phenylalanine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Pentafluorosulfur)-DL-phenylalanine involves its interaction with molecular targets through the SF5 group. This group exerts a strong electron-withdrawing effect, influencing the electronic properties of the molecule and its interactions with biological targets. The pathways involved include binding to specific enzymes or receptors, altering their activity and leading to the desired biological effects .
Comparison with Similar Compounds
4-(Pentafluorosulfur)-DL-phenylalanine is unique due to the presence of the SF5 group, which imparts distinct properties compared to other fluorinated compounds. Similar compounds include:
4-(Trifluoromethyl)-DL-phenylalanine: Contains a CF3 group instead of SF5, resulting in different electronic and steric properties.
4-(Pentafluorosulfur)-benzylamine: Another SF5-containing compound, used in similar applications but with different reactivity due to the benzylamine structure.
The uniqueness of this compound lies in its combination of high electronegativity, lipophilicity, and stability, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
2-amino-3-[4-(pentafluoro-λ6-sulfanyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F5NO2S/c10-18(11,12,13,14)7-3-1-6(2-4-7)5-8(15)9(16)17/h1-4,8H,5,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHKRFDNEZJUEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)S(F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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